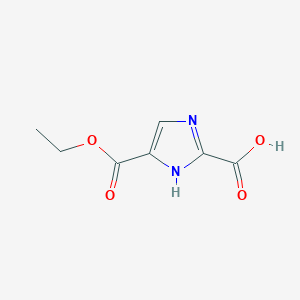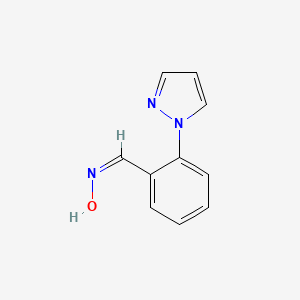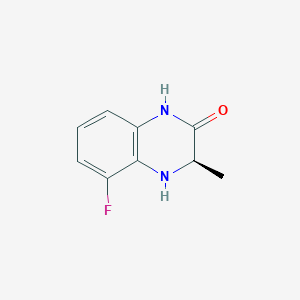
2-Propylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with a propyl group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylchroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by intramolecular oxa-Michael addition, is one such method .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in photoredox reactions, where visible light and photoredox catalysts are used to induce decarboxylation processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include substituted chromanones and various derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Propylchroman-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and exhibits antioxidant properties by scavenging free radicals . The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the propyl group but shares the core structure and exhibits similar biological activities.
Chroman-2-one: Differs in the position of the carbonyl group and has distinct reactivity and applications.
Uniqueness: 2-Propylchroman-4-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development and industrial applications .
Eigenschaften
CAS-Nummer |
62756-34-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI-Schlüssel |
MZLSTDVUACRDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=O)C2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)




![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)



